An In-depth Technical Guide on the Synthesis and Characterization of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI)
An In-depth Technical Guide on the Synthesis and Characterization of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (9CI)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific peer-reviewed articles detailing the synthesis and characterization of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione (CAS Number: 442644-28-2) are publicly available. This guide, therefore, presents a proposed synthetic route and outlines the expected characterization methodologies based on established principles for the synthesis of spirooxindole derivatives.
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and has garnered significant interest in medicinal chemistry due to its association with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The rigid three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for drug design.
This guide focuses on the title compound, a complex trispiro derivative featuring a central bis-dioxane ring system linking two oxindole moieties. The unique structure of this molecule suggests potential for novel pharmacological activities and presents an interesting synthetic challenge.
Proposed Synthetic Pathway
Based on the prevalence of multi-component reactions in the synthesis of spirooxindoles, a plausible and efficient route to the target molecule is proposed. This involves a one-pot, three-component condensation reaction of isatin and pentaerythritol. This approach is advantageous due to its atom economy and operational simplicity.
The proposed reaction involves the acid-catalyzed reaction of two equivalents of isatin with one equivalent of pentaerythritol. The reaction likely proceeds through the formation of a carbocation at the C3 position of isatin, which is then trapped by the hydroxyl groups of pentaerythritol to form the double dioxane ring system.
Caption: Proposed synthetic workflow for the target trispiro compound.
Experimental Protocols
Synthesis of Trispiro[3H-indole-3,2'-dioxane-5',5''-dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione
Materials:
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Isatin (2.0 mmol, 294 mg)
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Pentaerythritol (1.0 mmol, 136 mg)
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p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)
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Toluene (20 mL)
Procedure:
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To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add isatin, pentaerythritol, and p-toluenesulfonic acid monohydrate.
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Add toluene to the flask.
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Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure product.
Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Expected Data
The following table summarizes the expected quantitative data for the title compound.
| Parameter | Expected Value |
| Molecular Formula | C21H18N2O6 |
| Molecular Weight | 394.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 300 °C (expected for a rigid, high molecular weight compound) |
| FT-IR (cm-1) | ~3200 (N-H stretch), ~1710 (C=O stretch, amide), ~1620 (C=C stretch, aromatic), ~1100 (C-O stretch, ether) |
| 1H NMR (DMSO-d6, δ ppm) | ~10.5 (s, 2H, NH), 7.5-6.8 (m, 8H, Ar-H), 4.5-3.5 (m, 8H, CH2) |
| 13C NMR (DMSO-d6, δ ppm) | ~175 (C=O), 142 (Ar-C), 130-120 (Ar-CH), 110 (Ar-C), 95 (spiro C), 70 (CH2) |
| HRMS (ESI+) m/z | Calculated for C21H19N2O6 [M+H]+: 395.1243; Found: [Expected to be within 5 ppm of calculated value] |
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the structural characterization of the product.
Potential Applications and Future Directions
Given the diverse biological activities of spirooxindoles, the title compound represents a novel scaffold for drug discovery. Future research should focus on the biological evaluation of this molecule, including its potential as an anticancer, antimicrobial, or antiviral agent. Furthermore, the synthetic methodology presented here could be expanded to include substituted isatins and other diols, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The unique bis-dioxane linkage may also impart interesting pharmacokinetic and pharmacodynamic properties that warrant investigation.
